![molecular formula C5H10O2S2 B13576989 [(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
[(Methanesulfonylsulfanyl)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cycloalkyl sulfone compound with the molecular formula C5H10O2S2 and a molecular weight of 166.3 g/mol This compound is known for its unique chemical structure, which includes a cyclopropane ring and a methanesulfonylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methanesulfonylsulfanyl)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl halides with methanesulfonylsulfanyl reagents under controlled conditions. One common method includes the use of cyclopropylmethyl bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
[(Methanesulfonylsulfanyl)methyl]cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted cyclopropane derivatives .
Scientific Research Applications
[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Methanesulfonylsulfanyl)methyl]cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methylenecyclopropane: An organic compound with the formula (CH2)2C=CH2, known for its use as a reagent in organic synthesis.
Cyclopropane: A cycloalkane with the molecular formula (CH2)3, used in various chemical reactions and industrial applications.
Uniqueness
[(Methanesulfonylsulfanyl)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and a methanesulfonylsulfanyl group. This structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C5H10O2S2 |
|---|---|
Molecular Weight |
166.3 g/mol |
IUPAC Name |
methylsulfonylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C5H10O2S2/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
DXMDTDVDNDWQHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



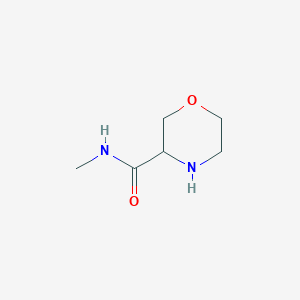


![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
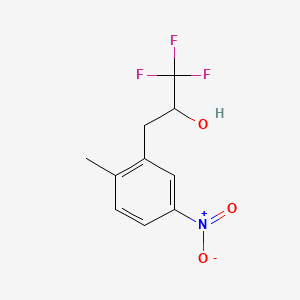
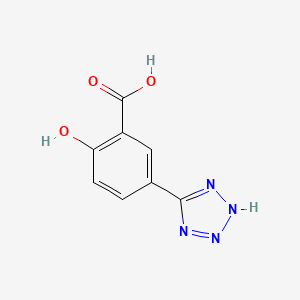
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
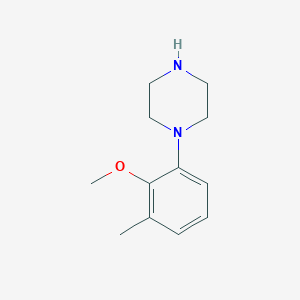
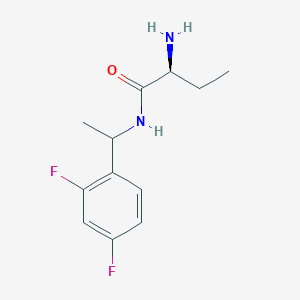
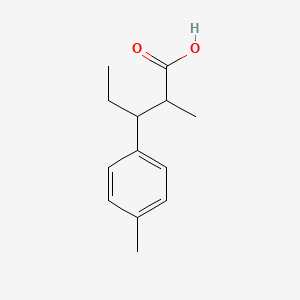
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
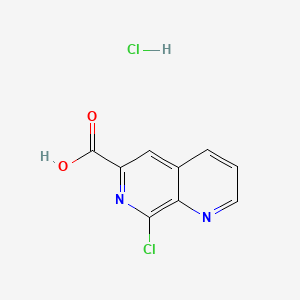
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
